molecular formula C11H11FO5 B11870811 2-(2-Fluoro-5-methoxybenzyl)malonic acid

2-(2-Fluoro-5-methoxybenzyl)malonic acid

Cat. No.: B11870811
M. Wt: 242.20 g/mol
InChI Key: JCWFERLHIZDKFG-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-methoxybenzyl)malonic acid is an organic compound with the molecular formula C11H11FO5. It is characterized by the presence of a fluorine atom and a methoxy group attached to a benzyl ring, which is further connected to a malonic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-methoxybenzyl)malonic acid typically involves the reaction of 2-fluoro-5-methoxybenzyl bromide with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product after subsequent hydrolysis and decarboxylation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-methoxybenzyl)malonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

2-(2-Fluoro-5-methoxybenzyl)malonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-methoxybenzyl)malonic acid involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying enzyme mechanisms and receptor interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluoro-5-methoxybenzyl)malonic acid is unique due to the presence of both fluorine and methoxy groups, which can significantly alter its chemical properties and reactivity compared to similar compounds. These functional groups can enhance its stability, solubility, and potential biological activity .

Properties

Molecular Formula

C11H11FO5

Molecular Weight

242.20 g/mol

IUPAC Name

2-[(2-fluoro-5-methoxyphenyl)methyl]propanedioic acid

InChI

InChI=1S/C11H11FO5/c1-17-7-2-3-9(12)6(4-7)5-8(10(13)14)11(15)16/h2-4,8H,5H2,1H3,(H,13,14)(H,15,16)

InChI Key

JCWFERLHIZDKFG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)F)CC(C(=O)O)C(=O)O

Origin of Product

United States

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